molecular formula C8H9N3O B1593688 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol CAS No. 26911-66-0

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

Cat. No.: B1593688
CAS No.: 26911-66-0
M. Wt: 163.18 g/mol
InChI Key: GTMSGUGXMUVWIS-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Motif in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel therapeutic agents. The significance of this motif is underscored by its presence in a number of clinically evaluated and marketed drugs. nih.gov

Derivatives of pyrazolo[1,5-a]pyrimidine have been reported to possess a broad spectrum of biological activities, including:

Anxiolytic and Sedative Effects: Compounds such as Zaleplon and Indiplon are well-known examples of pyrazolo[1,5-a]pyrimidine-based drugs used for their sedative-hypnotic properties.

Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. researchgate.net Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. organic-chemistry.orgnih.gov

Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine core is a recognized bioisostere of adenine (B156593), the core component of adenosine (B11128) triphosphate (ATP). This structural mimicry allows these compounds to act as competitive inhibitors of ATP-binding sites in various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. organic-chemistry.orgnih.gov

Anti-inflammatory and Immunomodulatory Effects: Certain derivatives have shown potential in modulating inflammatory pathways.

Antimicrobial and Antiviral Properties: The scaffold has also been explored for the development of agents against microbial and viral infections. researchgate.net

The diverse biological profile of this scaffold has spurred extensive research into the development of efficient synthetic methodologies to create libraries of substituted pyrazolo[1,5-a]pyrimidines for drug discovery programs. nih.govnih.gov

Overview of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol within the Pyrazolo[1,5-a]pyrimidine Chemical Space

While the broader pyrazolo[1,5-a]pyrimidine family is well-documented, specific research focusing exclusively on This compound is limited in publicly available literature. However, based on the established chemistry of this heterocyclic system, we can infer its properties and position within this chemical space.

The structure of this compound features methyl groups at positions 5 and 7 and a hydroxyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core. The synthesis of such a compound would typically involve the condensation of a suitably substituted aminopyrazole with a β-dicarbonyl compound. researchgate.netnih.gov

A plausible synthetic route for this compound is the reaction of 3-amino-1H-pyrazol-5-ol with acetylacetone (B45752) (pentane-2,4-dione). This reaction is a classical method for constructing the pyrazolo[1,5-a]pyrimidine ring system. nih.gov

Table 1: Plausible Synthesis of this compound

Reactant 1Reactant 2ProductReaction Type
3-Amino-1H-pyrazol-5-olAcetylacetone (Pentane-2,4-dione)This compoundCyclocondensation

It is important to note that compounds with a hydroxyl group on the pyrimidine (B1678525) ring, such as this compound, can exist in tautomeric forms. In this case, it would be in equilibrium with its keto tautomer, 5,7-Dimethyl-4H-pyrazolo[1,5-a]pyrimidin-2-one . The predominant tautomer can be influenced by factors such as the solvent, pH, and solid-state packing. Research on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones has shown the existence of such tautomeric equilibria. nih.govacs.org

Table 2: Tautomeric Forms of the Target Compound

Tautomer 1 (Enol form)Tautomer 2 (Keto form)
This compound5,7-Dimethyl-4H-pyrazolo[1,5-a]pyrimidin-2-one

While direct biological activity data for this compound is not extensively reported, related 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) derivatives have been investigated for their biological properties. For instance, a series of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated as non-benzodiazepine antianxiety agents. nih.gov This suggests that the 5,7-dimethyl substitution pattern is a viable template for CNS-active compounds.

The introduction of a hydroxyl/oxo group at the 2-position could significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity and pharmacokinetic profile. This functional group could serve as a handle for further chemical modifications to explore structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSGUGXMUVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=O)NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306792
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26911-66-0
Record name 26911-66-0
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Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
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Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
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Exploration of Derivatives and Structural Diversification Strategies

Functionalization at Pyrazolo[1,5-a]pyrimidine (B1248293) Ring Positions (C-2, C-3, C-5, C-7)

The pyrazolo[1,5-a]pyrimidine core is susceptible to functionalization at several key positions, with the pyrimidine (B1678525) ring (positions C-5 and C-7) and the pyrazole (B372694) ring (positions C-2 and C-3) being primary targets for substitution. nih.gov These modifications are crucial for creating diverse chemical libraries for various applications. nih.gov

Nucleophilic aromatic substitution (NAS) reactions are commonly employed to functionalize the electrophilic C-5 and C-7 positions of the pyrimidine ring. nih.gov This allows for the introduction of a variety of structural motifs, including aromatic amines, alkylamines, and substituted alkoxides. nih.gov For instance, the reaction of 5-aminopyrazole derivatives with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one under microwave conditions leads to the regioselective formation of 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov Similarly, cyclocondensation reactions using β-diketones can introduce substituents at the C-5 and C-7 positions; the use of acetylacetone (B45752) specifically leads to the formation of 5,7-dimethyl derivatives. researchgate.net

The C-3 position is also a common site for modification. Formylation can be achieved at this position using Vilsmeier-Haack conditions to yield 3-formylpyrazolo[1,5-a]pyrimidines. nih.gov This aldehyde functionality serves as a versatile handle for further transformations. Another approach involves a Suzuki reaction to introduce a vinyl group at the C-3 position, which can then be further manipulated. nih.gov

While direct functionalization at the C-2 position of a pre-formed 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol is less commonly detailed, modifications at this position are often incorporated during the initial synthesis of the heterocyclic core. The nature of the substituent at C-2 can be predetermined by the choice of the starting pyrazole synthon.

Table 1: Selected Functionalization Strategies for the Pyrazolo[1,5-a]pyrimidine Ring

Position(s) Reaction Type Reagents/Conditions Resulting Functional Group Reference(s)
C-7 Nucleophilic Substitution (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, Microwave Aryl nih.gov
C-5, C-7 Nucleophilic Substitution Various Nucleophiles (Amines, Alkoxides) Amino, Alkoxy nih.gov
C-5, C-7 Cyclocondensation Acetylacetone, Acetic acid/Ethanol (B145695) Methyl researchgate.net
C-3 Formylation Vilsmeier-Haack (e.g., POCl₃, DMF) Formyl (-CHO) nih.gov
C-3 Suzuki Coupling Vinylboronic acid derivative, Pd catalyst Vinyl nih.gov

Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidine Analogues

Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further synthetic diversification, particularly through cross-coupling reactions. nih.gov Efficient methods have been developed for the regioselective introduction of halogen atoms onto the heterocyclic scaffold.

A notable strategy for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves a one-pot cyclization followed by oxidative halogenation. nih.gov This process typically starts with the cyclocondensation of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov The subsequent introduction of a halogen at the C-3 position is achieved by adding a sodium halide (e.g., NaI, NaBr) to the reaction mixture, which results in oxidative halogenation. nih.gov For the synthesis of 3-iodo derivatives, using a combination of sodium iodide (NaI) and K₂S₂O₈ in water has proven to be highly effective, affording near-quantitative yields. nih.gov

In addition to halogenation at the pyrazole ring, modifications at the pyrimidine ring are also synthetically important. For example, 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidines can be synthesized through a one-pot protocol, providing key intermediates where the chlorine atoms can be subsequently displaced by various nucleophiles. nih.gov

Table 2: Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidines

Position(s) Halogen Key Reagents Reaction Type Reference(s)
C-3 Iodo, Bromo Aminopyrazole, Enaminone, K₂S₂O₈, Sodium Halide (NaI, NaBr) One-pot Cyclization / Oxidative Halogenation nih.gov
C-5, C-7 Chloro - One-pot protocol nih.gov

Carboxylic Acid and Other Oxygenated Derivatives of this compound

The introduction of carboxylic acid and other oxygen-containing functionalities is a key strategy for modifying the physicochemical properties of the pyrazolo[1,5-a]pyrimidine core. The compound 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a known derivative, indicating that the hydroxyl group of the parent compound can be transformed or that the acid can be synthesized through alternative routes. uni.lu

A common route to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid esters involves the cyclocondensation of a 3-aminopyrazole (B16455) precursor with a β-keto ester. For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized by reacting the appropriate aminopyrazole with acetylacetone. researchgate.net The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. uni.lu

Other oxygenated derivatives can also be synthesized. The fusion of 3,5-diaminopyrazole with diethyl malonate results in the formation of 2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine-5,7-diol, demonstrating a method to introduce hydroxyl groups at the C-5 and C-7 positions. nanobioletters.com Furthermore, the dearomatization of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate using sodium borohydride (B1222165) in the presence of an alkoxide can lead to tetrahydropyrazolo[1,5-a]pyrimidine structures, which are reduced, oxygenated derivatives. researchgate.net

Table 3: Synthesis of Oxygenated Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Type Position(s) Synthetic Approach Key Reagents Resulting Compound Reference(s)
Carboxylic Acid C-2 - - 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid uni.lu
Carboxylic Acid Ester C-3 Cyclocondensation Aminopyrazole, Acetylacetone Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate researchgate.net
Carboxylic Acid C-3 Hydrolysis of Ester Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid uni.lu
Diol C-5, C-7 Fusion 3,5-Diaminopyrazole, Diethyl malonate Pyrazolo[1,5-a]pyrimidine-5,7-diol derivative nanobioletters.com
Reduced Ester Ring Dearomatization / Reduction NaBH₄, RONa Ethyl 5,7-dimethyl-4,6,7,8-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate researchgate.net

Structure Activity Relationship Sar Studies of 5,7 Dimethylpyrazolo 1,5 a Pyrimidin 2 Ol Analogues

Impact of Substituent Variation on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.gov Modifications at positions C2, C3, C5, and C7 can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target proteins such as kinases. nih.govmdpi.com

Research has demonstrated that substitutions at the C5 and C7 positions, occupied by methyl groups in the parent compound, are critical. For instance, in a series of pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 kinase, the substituent at the 5-position was found to be more crucial for inhibitory activity than the substituent at the 3-position. nih.gov Specifically, maintaining hydrogen bonding interactions at this position was key for potency. nih.gov

In other studies targeting different kinases, such as PI3Kδ, modifications at both the C2 and C5 positions were explored. nih.gov It was observed that introducing various amine subunits at the C2 position and different heterocyclic groups (like indole) at the C5 position led to significant variations in activity and selectivity. nih.govmdpi.com For example, replacing the methyl groups with larger or more complex moieties can enhance interactions within hydrophobic pockets of the target's active site. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of the pyrazolo[1,5-a]pyrimidine scaffold, based on findings from multiple studies.

Position of SubstitutionType of SubstituentEffect on Biological ActivityTarget Example
C2 Amine Subunits (e.g., N-tert-butylpiperazin-1-ylmethyl)Can significantly enhance potency and selectivity. nih.govPI3Kδ
C3 Heteroaryl groups (e.g., thiadiazole, oxadiazole)Enhances inhibitory activity. mdpi.comTrk Receptors
C3 Bulky SubstituentsGenerally beneficial for activity. rsc.orgCDK2
C5 Groups capable of H-bonding (e.g., amino moieties)Critical for potency, more so than C3 substitution. nih.govPim-1 Kinase
C5 Indole groupsCan improve potency and selectivity. mdpi.comPI3Kδ
C7 N-arylamino groupsCan be optimized to enhance activity. mdpi.comGeneral
C7 Phenyl groupsCan be modified to tune activity. CDK2

These findings underscore the importance of systematic modification of the pyrazolo[1,5-a]pyrimidine core to fine-tune its interaction with specific biological targets. nih.govrsc.org

Role of Tautomeric Forms in Bioactivity

The compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol can exist in different tautomeric forms, primarily the enol (-OH) form and the keto (=O) form (as 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one). nih.govmasterorganicchemistry.com Tautomerism, the interconversion of these isomers, is a critical factor as different forms can exhibit distinct biological activities by interacting uniquely with target molecules. nih.govias.ac.in The relative stability of these tautomers can be influenced by the solvent environment and substitution patterns on the scaffold. ias.ac.inmdpi.com

For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, X-ray crystallography confirmed that the keto form (4a) is dominant in the crystalline state. nih.gov SAR studies on this scaffold revealed that locking the molecule in a specific tautomeric form through methylation significantly impacts its biological activity. nih.gov

O-methylation , which fixes the structure in an enol-like form, led to a loss of antitubercular activity. nih.gov

N-methylation , which constrains the molecule to the keto tautomer and removes its hydrogen bond donating ability, also resulted in inactive compounds. nih.gov

This demonstrates that the ability to tautomerize or the presence of a specific tautomer with hydrogen-bonding capabilities is crucial for the biological function of these molecules. nih.gov The keto-enol equilibrium allows the molecule to present different pharmacophoric features, such as hydrogen bond donors and acceptors, which can be essential for binding to a biological target. openstax.orglibretexts.org For instance, the keto form possesses a carbonyl group (=O) which is an electron-withdrawing hydrogen bond acceptor, while the enol form has a hydroxyl group (-OH) which is an electron-donating hydrogen bond donor. mdpi.com The specific tautomeric form that binds to a receptor may be the one that is less prevalent in solution, but its formation is driven by the favorable interactions within the active site.

Key Pharmacophoric Features for Target Interaction

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the pyrazolo[1,5-a]pyrimidine scaffold, several key features have been identified that are crucial for its interaction with various targets, particularly protein kinases. rsc.orgmdpi.com

The core pharmacophoric elements generally include:

A Rigid Heterocyclic Scaffold : The fused pyrazolo[1,5-a]pyrimidine ring system provides a rigid, planar framework that serves as a base for orienting substituents into the active site of a target protein. nih.gov

Hydrogen Bonding Moieties : The nitrogen atoms within the pyrazole and pyrimidine rings, as well as exocyclic functional groups (like the 2-ol/2-one), act as key hydrogen bond acceptors and donors. mdpi.com For example, the N1 atom of the pyrazole ring often forms a hydrogen bond with hinge region residues of kinases, such as Met592 in Trk receptors. mdpi.com

Hydrophobic/Aryl Substituents : Substituents at positions C3, C5, and C7 can be tailored to fit into hydrophobic pockets within the target's binding site. nih.gov For instance, a 7-N-aryl substitution has been shown to be crucial for boosting the inhibitory activity against CDK2. rsc.org Similarly, hydrophobic features at other positions are often beneficial for activity. rsc.org

Solvent-Exposed Moieties : Appropriate substituents can extend into solvent-exposed regions, which can be modified to improve physicochemical properties like solubility without negatively impacting binding affinity. mdpi.com

Molecular docking studies have further elucidated these interactions. For pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the derivatives are stabilized in the ATP binding cleft through a combination of hydrogen bonds and hydrophobic contacts, with the core heterocycle overlapping with the adenine (B156593) group of ATP. rsc.orgresearchgate.net In the context of InhA inhibitors, pharmacophore modeling identified key features for binding, leading to the successful design of novel pyrazolo[1,5-a]pyrimidine analogues. nih.gov

Stereochemical Considerations and Enantiomeric Effects

The parent compound, this compound, is achiral. However, stereochemistry becomes a critical consideration when substituents are introduced that create chiral centers, or when the pyrimidine ring is reduced.

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), creating chiral centers at the C5 and C7 positions. mdpi.comnih.gov This reduction can result in four possible stereoisomers: two pairs of enantiomers, described as syn and anti geometric isomers. mdpi.com

The syn-isomers have the substituents on the same side of the ring, resulting in a conformationally stable structure. nih.gov

The anti-isomers have the substituents on opposite sides and are conformationally more flexible. nih.govmdpi.com

Recent studies have shown that while the formation of syn-isomers was previously thought to be exclusive, anti-isomers are also formed during the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The ability to control this stereochemistry is vital, as different stereoisomers can have significantly different biological activities due to their distinct spatial orientations and ability to fit into a target's active site. nih.gov The conformational flexibility of the anti-isomers, for example, might allow them to adapt more readily to the active sites of various biological targets. nih.gov This highlights the potential of using these stereochemically diverse THPP scaffolds for developing novel bioactive molecules. nih.gov

Computational and Theoretical Investigations in Pyrazolo 1,5 a Pyrimidine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of pyrazolo[1,5-a]pyrimidine (B1248293) research, docking studies have been crucial for understanding how these compounds interact with the active sites of target proteins, particularly kinases.

Researchers have extensively used molecular docking to investigate pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase (TrkA). researchgate.net These studies have consistently shown that the pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, fitting within the ATP binding cleft of the kinase. scbt.comnih.gov The pyrazole (B372694) and pyrimidine (B1678525) rings of the scaffold are bioisosteres of the adenine (B156593) portion of ATP, allowing them to mimic its key interactions.

A pivotal interaction observed in numerous docking studies with CDK2 is the formation of hydrogen bonds between the pyrazolo[1,5-a]pyrimidine scaffold and the hinge region of the kinase, particularly with the backbone amide of leucine (B10760876) (Leu83). nih.govmdpi.com Additional interactions, such as Pi-alkyl interactions with residues like Ile10 and Pi-anion interactions with Asp86, further stabilize the complex and contribute to the binding affinity. nih.gov Docking simulations have also been employed to understand the binding modes of pyrazolo[1,5-a]pyrimidines with other targets, such as the DNA gyrase enzyme, revealing different types of binding modes and confirming the potential for these derivatives to act as antimicrobial agents. researchgate.net

These computational models are essential for rational drug design, allowing scientists to predict how modifications to the pyrazolo[1,5-a]pyrimidine core—such as the addition of different substituents at the C2, C5, or C7 positions—will affect binding affinity and selectivity. For instance, studies have shown that introducing a methoxy (B1213986) group can enhance anti-tumor potency against certain cell lines, a finding supported by the favorable binding energies observed in docking simulations.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked poses and to explore the conformational changes in both the ligand and the protein upon binding.

In the study of pyrazolo[1,5-a]pyrimidine inhibitors, MD simulations have been used to validate the results of molecular docking. scbt.com After docking a pyrazolo[1,5-a]pyrimidine derivative into the active site of a protein like CDK2, an MD simulation can be run for several nanoseconds to determine if the predicted binding mode is stable. These simulations have demonstrated that derivatives of this scaffold can be stabilized in the ATP binding cleft, often in a characteristic 'flying bat' conformation, maintained primarily by hydrogen bonds and hydrophobic contacts. scbt.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based molecular modeling approach that correlates the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models, QSAR studies can predict the activity of novel compounds and highlight the structural features that are most important for potency.

For pyrazolo[1,so-a]pyrimidines, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. scbt.com In one study involving 111 pyrazolo[1,5-a]pyrimidine derivatives as CDK2/cyclin A inhibitors, a robust CoMSIA model was developed. scbt.com The model demonstrated effective predictive capacity, indicating its utility for designing new, more potent inhibitors. scbt.com

The contour maps generated from the QSAR model provide a visual representation of the SAR, indicating regions where certain properties are favorable or unfavorable for activity:

Steric Fields: The maps have shown that bulky substituents are beneficial in some regions (e.g., R1 and R4 positions), suggesting these areas can accommodate larger groups to enhance activity. scbt.com

Hydrophobic Fields: Hydrophobic contributions were found to be favorable in specific areas, guiding the incorporation of nonpolar groups to improve binding. scbt.com

Hydrogen-Bonding Fields: The models identified specific locations where H-bond donor or acceptor groups are favored or disfavored. For example, a close H-bond donor moiety at the R3 position was found to be favorable for inhibitory activity. scbt.com

These detailed structural insights derived from QSAR models are invaluable for the lead optimization process, enabling a more focused and efficient approach to synthesizing pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activity.

Spectroscopic and Crystallographic Analysis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

The structural characterization of this compound is fundamental to understanding its chemical properties and behavior. This compound, like other hydroxypyrimidines, can exist in tautomeric equilibrium with its keto form, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2(4H)-one. Spectroscopic and crystallographic techniques are essential for elucidating its precise structure in solution and in the solid state.

Expected Spectroscopic Data: The following table outlines the expected spectroscopic features for this compound, based on data from analogous compounds.

Technique Feature Expected Observation Notes
¹H NMR Methyl ProtonsTwo singlets, ~2.4-2.7 ppm (C5-CH₃) and ~2.6-2.9 ppm (C7-CH₃)Chemical shifts are influenced by the solvent and other substituents.
Aromatic ProtonsSinglet for H3 proton (~6.3-6.6 ppm) and singlet for H6 proton (~6.8-7.1 ppm)The presence and position of these signals confirm the core structure.
Hydroxyl ProtonBroad singlet, variable shiftFor the -ol tautomer; often exchanges with D₂O.
¹³C NMR Methyl CarbonsSignals around ~17-19 ppm (C7-CH₃) and ~24-26 ppm (C5-CH₃)Typical range for methyl groups on a pyrimidine ring.
Aromatic CarbonsSignals in the range of ~100-160 ppmIncludes signals for C2, C3, C3a, C5, C6, and C7. The C2 signal would be significantly downfield due to the oxygen atom.
IR Spectroscopy O-H StretchBroad band ~3200-3600 cm⁻¹Characteristic of the hydroxyl group in the -ol tautomer.
C=O StretchStrong band ~1650-1690 cm⁻¹This would be present if the keto tautomer (pyrimidinone) is dominant in the solid state.
C=C/C=N StretchesMultiple bands in the ~1400-1650 cm⁻¹ regionCharacteristic of the fused aromatic ring system.
Mass Spectrometry Molecular Ion Peak[M]⁺ at m/z = 177.0746Corresponding to the molecular formula C₈H₉N₃O. High-resolution mass spectrometry would confirm the elemental composition.

Crystallographic Analysis: X-ray crystallography provides definitive proof of structure in the solid state and reveals details about molecular packing. While the specific crystal structure of this compound has not been reported in the reviewed literature, studies on analogous pyrazolo[1,5-a]pyrimidines have been conducted. researchgate.net These studies show that the crystal packing is typically stabilized by a network of intermolecular interactions, such as hydrogen bonding (e.g., N-H···N or O-H···N) and π–π stacking interactions between the planar pyrazole and pyrimidine rings. researchgate.net For this compound, the presence of the hydroxyl group (in the enol form) or the N-H and carbonyl groups (in the keto form) would allow for strong hydrogen bonding, which would be a dominant factor in its crystal lattice formation.

Advanced Applications and Future Directions in Pyrazolo 1,5 a Pyrimidine Research

Applications in Drug Discovery and Development Pipelines

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors (PKIs) for cancer treatment. nih.govrsc.org Kinases are crucial regulators of cellular signaling, and their dysregulation is a frequent driver of cancer, making them prime targets for small-molecule inhibitors. nih.gov The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the purine (B94841) base adenine (B156593) allows it to function effectively as an ATP-competitive inhibitor, fitting into the ATP-binding pockets of various kinases. nih.govresearchgate.net

Researchers have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of numerous protein kinases, including:

Tropomyosin receptor kinases (Trks): Fusions involving Trk genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a wide range of solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is central to approved Trk inhibitors like Larotrectinib and Entrectinib, which have demonstrated significant clinical efficacy. mdpi.com

Casein Kinase 2 (CK2): As a serine/threonine kinase with numerous substrates, CK2 is implicated in many cellular processes and is a target in oncology. Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors. biorxiv.org

Threonine Tyrosine Kinase (TTK): TTK is essential for proper chromosome regulation, and its overexpression is linked to aneuploid tumors and poor patient outcomes. A scaffold hopping exercise from known inhibitors led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors, culminating in the identification of CFI-402257, a selective and bioavailable anticancer agent. nih.gov

Other Kinases: The scaffold has shown inhibitory activity against a wide range of other kinases, including EGFR, B-Raf, MEK, and various cyclin-dependent kinases (CDKs), highlighting its broad applicability in oncology. nih.govrsc.org

Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. For instance, substitutions at different positions on the fused ring system significantly alter the electronic properties, lipophilicity, and molecular conformation, thereby influencing pharmacological activity. nih.gov The development of CFI-402257 involved incorporating polar moieties into solvent-accessible regions to modulate physicochemical properties while maintaining high potency. nih.gov

Table 1: Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery

CompoundTarget KinaseKey Research FindingReference
LarotrectinibTrkA, TrkB, TrkCApproved first-generation pan-Trk inhibitor for NTRK fusion-positive solid tumors. mdpi.com
EntrectinibTrkA/B/C, ROS1, ALKApproved first-generation inhibitor for NTRK fusion-positive solid tumors. mdpi.com
Repotrectinib (B610555) (TPX-0005)TrkA/B/C, ROS1, ALKApproved second-generation inhibitor designed to overcome resistance mutations seen with first-generation drugs. mdpi.com
CFI-402257TTKIdentified as a potent (TTK Ki = 0.1 nM), highly selective, and orally bioavailable anticancer agent for IND enabling studies. nih.gov
IC20CK2A highly potent (KD = 12 nM) and exclusively selective macrocyclic inhibitor of CK2, serving as a valuable tool compound. biorxiv.org
Compound 24 (CPL302253)PI3KδA potent inhibitor (IC50 = 2.8 nM) with high selectivity, identified as a potential candidate for asthma treatment. nih.gov

Pyrazolo[1,5-a]pyrimidine Scaffolds in Material Science

Beyond their established role in medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives have recently garnered significant interest in material science. nih.gov This emerging application stems from their unique and significant photophysical properties, positioning them as a promising class of fluorophores. nih.gov

The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core contributes to its favorable electronic and optical characteristics. Key attributes driving their use in material science include:

Photophysical Properties: These compounds can exhibit strong fluorescence, making them suitable for applications in optical materials, sensors, and imaging agents. Functionalization of the core allows for the fine-tuning of their absorption and emission wavelengths. nih.gov

Crystallinity and Supramolecular Assembly: Pyrazolo[1,5-a]pyrimidine derivatives show a tendency to form well-defined crystals. These crystalline structures can exhibit notable conformational and supramolecular phenomena, which can be exploited for the rational design of solid-state materials with specific properties, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. nih.gov

While the exploration of this scaffold in material science is less mature than its medicinal applications, the initial findings suggest a rich area for future research. The ability to systematically modify the scaffold through established synthetic routes provides a powerful tool for creating novel materials with tailored photophysical and solid-state characteristics. nih.gov

Development of Diagnostic Tools (e.g., PET Tracers)

The pyrazolo[1,5-a]pyrimidine framework is being leveraged for the development of advanced diagnostic agents, particularly for positron emission tomography (PET) imaging in oncology. nih.gov PET is a crucial clinical tool for cancer diagnosis and evaluation, with 2-[18F]Fluoro-2-deoxyglucose (18F-FDG) being the most common radiotracer. However, 18F-FDG has limitations, including false-positive results due to uptake in inflamed tissues and false-negatives in slow-growing tumors. nih.gov This has spurred the development of new tumor-imaging agents based on novel scaffolds.

Given the anti-tumor activity of many pyrazolo[1,5-a]pyrimidine derivatives, researchers have synthesized and evaluated 18F-labeled versions of these compounds as potential PET tracers. nih.gov Studies have focused on creating tracers that exhibit favorable biodistribution, including high tumor uptake and rapid clearance from non-target tissues. nih.gov

In one comparative study, several 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated. The introduction of different functional groups (ester, hydroxyl, carboxyl) at various positions on the core structure was shown to significantly alter the lipophilicity and biological behavior of the tracers. nih.gov For example, introducing more polar groups decreased the partition coefficient (logP), making the compounds more hydrophilic. nih.gov Biodistribution studies in mice bearing S180 tumors revealed significant differences in tumor uptake kinetics between the various derivatives, demonstrating that the pyrazolo[1,5-a]pyrimidine scaffold can be effectively modified to optimize tracer performance for tumor imaging. nih.gov

Table 2: Properties of 18F-Labeled Pyrazolo[1,5-a]pyrimidine PET Tracers

RadiotracerPartition Coefficient (logP)Key Biodistribution FindingReference
[¹⁸F]10.68Showed a slow clearance rate from excretory tissues. nih.gov
[¹⁸F]20.69Similar to [¹⁸F]1, showed slow clearance, warranting further structural modification. nih.gov
[¹⁸F]3-0.04Demonstrated increasing tumor uptake over the 120-minute study period. nih.gov
[¹⁸F]4-0.09Similar to [¹⁸F]3, showed an increasing trend in tumor uptake. nih.gov
[¹⁸F]5-1.78Showed decreasing tumor uptake over the 120-minute study period. nih.gov

Challenges and Opportunities in Pyrazolo[1,5-a]pyrimidine Research

Despite the significant progress and clinical success of drugs based on the pyrazolo[1,5-a]pyrimidine scaffold, several challenges remain. However, these challenges also present clear opportunities for future research and development.

Challenges:

Drug Resistance: A major hurdle in targeted cancer therapy is the emergence of resistance mutations in the target kinase, which can render inhibitors ineffective. This has been observed with first-generation Trk inhibitors. mdpi.com

Off-Target Effects and Toxicity: Achieving high selectivity for the target kinase over other closely related kinases is difficult. Off-target inhibition can lead to undesirable side effects and toxicity, complicating clinical development. nih.govrsc.org

Pharmacokinetic Properties: Optimizing compounds for good oral bioavailability, appropriate metabolic stability, and suitable clearance rates remains a persistent challenge in drug design. rsc.org

Opportunities:

Next-Generation Inhibitors: There is a significant opportunity to design and synthesize next-generation inhibitors that can overcome known resistance mutations. The development of macrocyclic analogs and compounds like repotrectinib are prime examples of this successful strategy. mdpi.com

Improved Synthetic Methods: Future research will focus on further optimizing synthetic strategies to enhance structural diversity and improve efficiency. This includes the continued use of microwave-assisted methods, palladium-catalyzed cross-coupling, and green chemistry approaches. nih.govrsc.org

Enhanced Selectivity and Bioavailability: A key goal is to improve the selectivity of inhibitors to minimize off-target effects. rsc.org Concurrently, enhancing bioavailability will be critical to increasing clinical efficacy and providing more convenient dosing regimens. rsc.org

Expansion into New Therapeutic Areas: While oncology has been the primary focus, the diverse biological activities of pyrazolo[1,5-a]pyrimidines—including anti-inflammatory, antiviral, and antimicrobial properties—suggest vast potential in other disease areas. nih.govnih.gov

Material Science Applications: The exploration of pyrazolo[1,5-a]pyrimidines as functional materials is a burgeoning field. There are immense opportunities to design and synthesize novel compounds with tailored photophysical properties for use in electronics, photonics, and sensor technology. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-amino-4-(substituted-diazenyl)-1H-pyrazol-3-ol derivatives with acetylacetone in glacial acetic acid under reflux (8–12 hours). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole precursor to acetylacetone) and reaction temperature (80–100°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Challenges include controlling regioselectivity; monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Structural confirmation requires a combination of NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and high-resolution mass spectrometry (HRMS). For example, the methyl protons at positions 5 and 7 appear as singlets at δ 2.45–2.65 ppm in ¹H NMR, while the pyrimidine ring protons resonate between δ 6.8–7.2 ppm. X-ray crystallography is advised for resolving tautomeric ambiguities, as seen in studies on analogous pyrazolo[1,5-a]pyrimidines .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Initial screening focuses on cytotoxicity (MTT assay, IC₅₀ determination in cancer cell lines like HeLa or MCF-7) and target-specific assays (e.g., kinase inhibition or receptor binding). For TSPO (translocator protein) ligands, competitive binding assays using [³H]PK11195 are standard. Dose-response curves (0.1–100 µM) and selectivity profiling against related receptors (e.g., benzodiazepine receptors) are critical to rule off-target effects .

Advanced Research Questions

Q. How does dearomatization of the pyrimidine ring affect the compound’s reactivity and conformational stability?

  • Methodological Answer : Dearomatization via NaBH₄ reduction generates two pairs of geometric isomers (cis/trans), as shown in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives. Conformational lability is assessed using variable-temperature NMR (VT-NMR) and DFT calculations (B3LYP/6-31G* basis set). Isomers exhibit distinct stability; the cis form is more rigid due to intramolecular hydrogen bonding, impacting ligand-receptor interactions .

Q. What computational tools are used to predict the pharmacokinetic and toxicity profiles of this compound analogs?

  • Methodological Answer : SwissADME and ProTox-II are employed to evaluate Lipinski’s rule compliance, bioavailability, and toxicity. For example, logP values <5 and topological polar surface area (TPSA) <140 Ų indicate good permeability. MDCK cell permeability assays validate computational predictions. Toxicity risks (e.g., hepatotoxicity) are cross-checked with ToxCast data .

Q. How can this scaffold be modified for use in positron emission tomography (PET) radiotracers?

  • Methodological Answer : Radiolabeling involves introducing ¹⁸F or ¹¹C isotopes at the 4-position of the phenyl group. For [¹⁸F]FDPA, precursor N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide undergoes halogen exchange with K¹⁸F/kryptofix 2.2.2 in DMSO (100°C, 15 min). Purification via HPLC (C18, ethanol/water) yields >95% radiochemical purity. In vivo evaluation in rodent models assesses brain uptake and clearance .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell type differences) or solubility issues. Solutions include:

  • Standardizing assay protocols (e.g., uniform ATP concentrations in kinase assays).
  • Using DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.
  • Molecular dynamics simulations (Amber force field) to analyze binding mode consistency across analogs .

Methodological Challenges and Solutions

Q. How are tautomeric forms of this compound resolved in solution?

  • Methodological Answer : Tautomerism between 2-ol and 2-one forms is resolved via ¹H-¹⁵N HMBC NMR, which identifies NH couplings. In DMSO-d₆, the 2-ol form dominates (δ 10.2 ppm for OH). X-ray crystallography of single crystals (grown from methanol/chloroform) confirms the solid-state structure .

Q. What synthetic routes enable functionalization at the 3-position for bioactive derivative libraries?

  • Methodological Answer : Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) introduces aryl/alkyl groups at the 3-position. For example, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to yield 3-aryl derivatives. Yields (60–85%) depend on electron-donating/withdrawing substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.